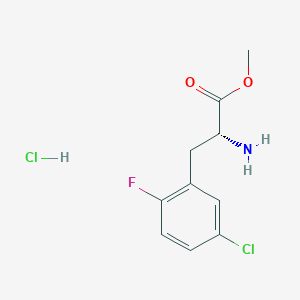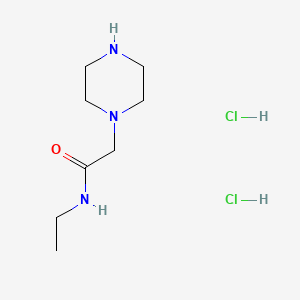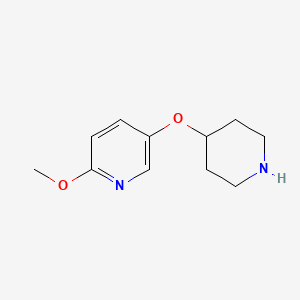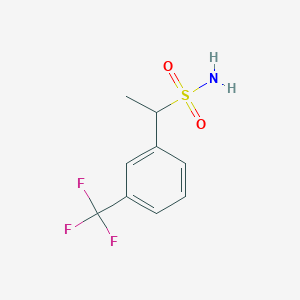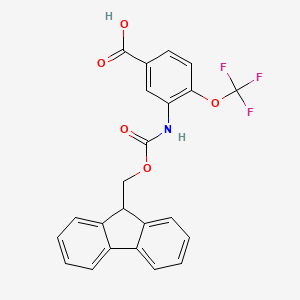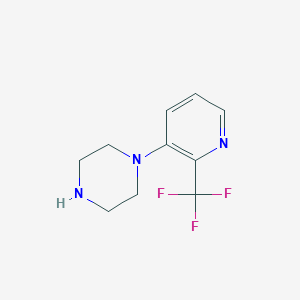
1-(2-(Trifluoromethyl)pyridin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)pyridin-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)pyridin-3-yl)piperazine typically involves the reaction of 2-(trifluoromethyl)pyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethyl)pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various electrophiles.
Scientific Research Applications
1-(2-(Trifluoromethyl)pyridin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Properties
Molecular Formula |
C10H12F3N3 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-8(2-1-3-15-9)16-6-4-14-5-7-16/h1-3,14H,4-7H2 |
InChI Key |
TXGZDSWXCTZQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


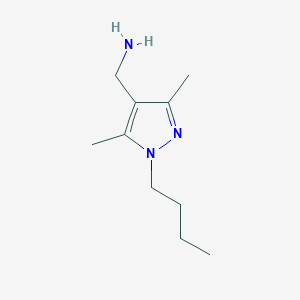
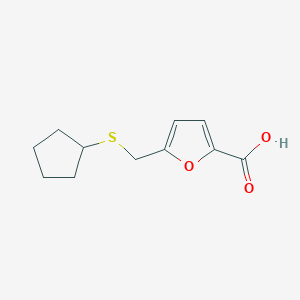
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)


